
5-(phenylsulfonyl)-N-(2-thienylmethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(phenylsulfonyl)-N-(2-thienylmethyl)thiophene-2-carboxamide, also known as PTMTC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTMTC belongs to the class of thiophene derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Cerebrovascular and Anticonvulsant Properties
5-(Phenylsulfonyl)thiophene derivatives have been studied for their cerebrovasodilatory and anticonvulsant effects. For instance, compounds in this class have demonstrated selective inhibition of carbonic anhydrase, leading to increased cerebral blood flow without significant diuresis. These effects are particularly pronounced in sulfones with halo substituents, highlighting their potential in treating cerebral ischemia and seizure disorders (Barnish et al., 1981).
Organic Synthesis and Arylation Techniques
In the realm of organic synthesis, these compounds have been utilized in palladium-catalyzed arylation processes. Specifically, thiophene derivatives substituted with SO2R groups undergo regiospecific arylation, leading to the formation of thiophene-3-sulfonic amides or esters. This technique offers a streamlined approach to synthesizing diverse arylated thiophene derivatives, useful in drug development and materials science (Bheeter et al., 2013).
Antimicrobial and Antifungal Activities
The synthesis of thiophenyl pyrazoles and isoxazoles featuring the phenylsulfonyl moiety has been explored for their antimicrobial and antifungal activities. Compounds synthesized through 1,3-dipolar cycloaddition methodology exhibited significant antibacterial activity against B. subtilis and antifungal activity against A. niger. This research underscores the potential of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Anticancer Applications
Research into 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown that these compounds exhibit potent cytotoxic activity against various human cancer cell lines. Certain derivatives demonstrated remarkable cytotoxicity along with low toxicity in normal human kidney cells, suggesting their utility as potential anticancer agents. The mechanism involves inducing apoptosis and arresting the cell cycle, highlighting the therapeutic promise of these compounds (Ravichandiran et al., 2019).
Nonlinear Optical Materials
Sulfone-substituted thiophene chromophores have been synthesized for their application in second-order nonlinear optics. These compounds exhibit efficient optical nonlinearities, high thermal stability, and good transparency, making them suitable for use as nonlinear optical materials. The research into these materials is driven by the need for efficient and stable components for optical data processing and telecommunications (Chou et al., 1996).
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-16-7-6-14(20)11-15(16)21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDSPZTJBYFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

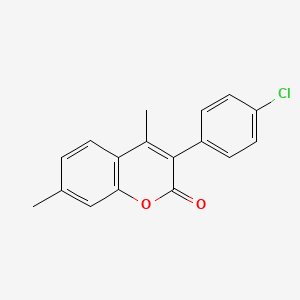
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)
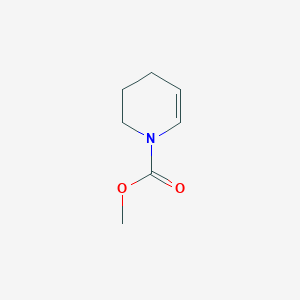

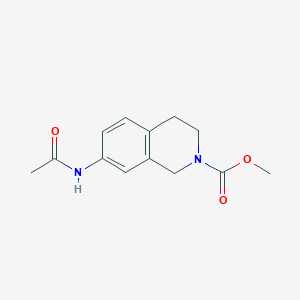
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
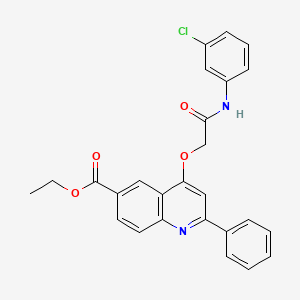
![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

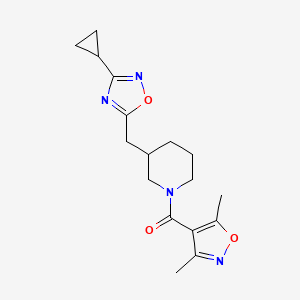
![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)


![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)